

ENaC Inhibitors in Clinical Development: A Comparative Analysis Featuring Idrevloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Idrevloride*

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The epithelial sodium channel (ENaC) has long been a therapeutic target of interest for diseases characterized by dehydrated airway mucus, such as cystic fibrosis (CF) and primary ciliary dyskinesia (PCD). Inhibition of ENaC is a mutation-agnostic approach aimed at increasing the airway surface liquid to improve mucociliary clearance.^[1] This guide provides a meta-analysis of clinical trial outcomes for several ENaC inhibitors, with a focus on **Idrevloride** (also known as VX-371), and compares its performance with other agents that have been in clinical development.

Comparative Analysis of Clinical Trial Outcomes

The following tables summarize the available quantitative data from clinical trials of key ENaC inhibitors.

Table 1: Comparison of ENaC Inhibitor Clinical Trial Designs and Efficacy Outcomes

Feature	Idrevloride (VX-371)	BI 1265162	SPX-101	AZD5634
Trial Name	CLEAN-PCD	BALANCE-CF 1	HOPE-1	Phase Ib (NCT02950805)
Indication	Primary Ciliary Dyskinesia (PCD)	Cystic Fibrosis (CF)	Cystic Fibrosis (CF)	Cystic Fibrosis (CF)
Phase	2	2	2	1b
Number of Patients	123	52 (28 in initial analysis)	46 (first cohort)	11
Dosage	85 µg nebulized twice daily	20 µg, 50 µg, 100 µg, 200 µg twice daily	60 mg or 120 mg twice daily	600 µg single dose
Treatment Duration	28 days	28 days	28 days	Single dose
Primary Efficacy Endpoint	Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1)	Absolute change from baseline in ppFEV1	Absolute change from baseline in ppFEV1	Change in mucociliary clearance (MCC)
ppFEV1 Change vs. Placebo/Compar ator	+1.5 percentage points (vs. hypertonic saline alone)[2]	+1.5% (200 µg dose, final analysis)[3]	+5.2% (120mg dose, placebo- adjusted)[1]	Not assessed
Development Status	Advancing to Phase 3 for PCD[4]	Terminated[3]	Discontinued[5]	No further studies planned[6]

Table 2: Comparative Safety and Tolerability of ENaC Inhibitors

Adverse Event Profile	Idrevloride (VX-371)	BI 1265162	SPX-101	AZD5634
Common Adverse Events	Cough, oropharyngeal pain, chest discomfort[2]	Not detailed in available results	Cough, sputum production[1]	Well-tolerated in single-dose study[7]
Serious Adverse Events	Not specified in available results	Not detailed in available results	4 patient discontinuations due to exacerbations, breathlessness, or increased heart rate[5]	No serious adverse events reported in the single-dose CF study[7]
Key Safety Notes	Generally well-tolerated[8]	Safe and well-tolerated up to 200 µg twice daily[3]	No dose-limiting effect on serum potassium observed[5]	Favorable safety profile in healthy subjects and patients with CF[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting clinical trial data. Below are summaries of the protocols for the key trials cited.

Idrevloride (CLEAN-PCD Trial)

The CLEAN-PCD trial was a Phase 2, multinational, randomized, double-blind, placebo-controlled crossover study.[8] 123 patients with PCD aged 12 years or older were randomized to one of four treatment sequences involving twice-daily nebulized administration of:

- **Idrevloride** (85 µg) in hypertonic saline (4.2% NaCl)
- Hypertonic saline alone
- **Idrevloride** in hypotonic saline

- Placebo (hypotonic saline)

Each treatment period lasted 28 days, separated by a 28-day washout period.[\[2\]](#) The primary endpoint was the absolute change from baseline in ppFEV1.[\[2\]](#)

BI 1265162 (BALANCE-CF 1 Trial)

This was a Phase II, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial in patients with CF aged 12 years and older. The study evaluated four dose levels of BI 1265162 (20, 50, 100, and 200 µg) administered twice daily via the Respimat® Soft Mist™ Inhaler for 4 weeks, as an add-on to standard CF therapies. An interim futility analysis was planned and conducted.[\[9\]](#)

SPX-101 (HOPE-1 Trial)

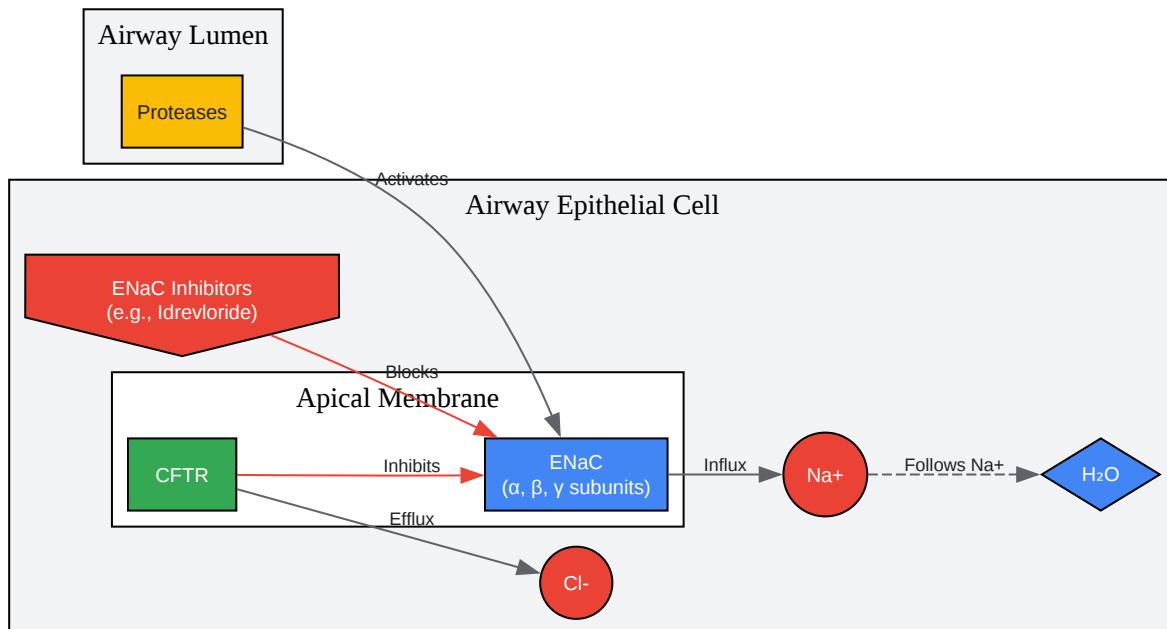
The HOPE-1 trial was an exploratory, randomized, placebo-controlled, 28-day Phase 2 study in adult CF patients, independent of their CFTR mutation.[\[1\]](#) The first cohort compared a low dose (60mg) and a high dose (120mg) of nebulized SPX-101 to placebo.[\[1\]](#) The primary efficacy endpoint was the absolute change from baseline in ppFEV1 after 28 days of treatment.[\[1\]](#)

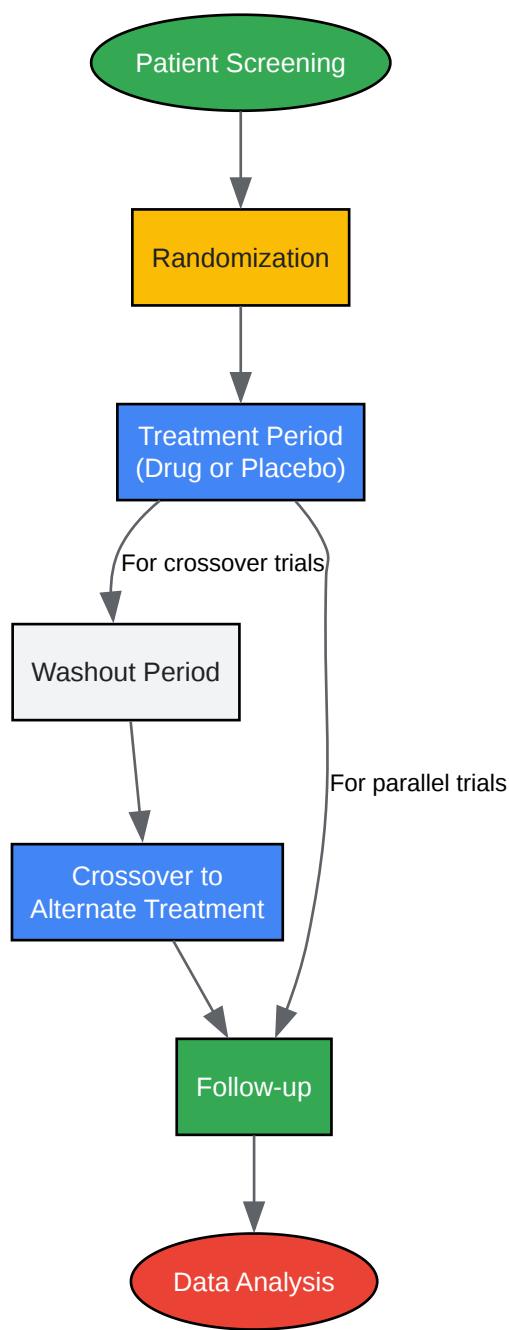
AZD5634 (Phase Ib Trial)

This was a Phase Ib, randomized, double-blind, placebo-controlled, single-dose, 2-way crossover study in 11 patients with CF.[\[7\]](#) The trial assessed the effects of a single 600 µg inhaled dose of AZD5634 on mucociliary clearance (MCC), pharmacokinetics, safety, and tolerability.[\[7\]](#)[\[10\]](#) Nasal potential difference was used as a biomarker for target engagement.[\[7\]](#)

Visualizing the Mechanisms

To better understand the biological context and experimental processes, the following diagrams are provided.





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- To cite this document: BenchChem. [ENaC Inhibitors in Clinical Development: A Comparative Analysis Featuring Idrevloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860355#meta-analysis-of-clinical-trial-outcomes-for-enac-inhibitors-including-idrevloride]

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